4-acetamido-N-methoxy-N-methylbenzamide
Description
Significance of Substituted Weinreb Amides in Convergent Synthetic Strategies
Substituted N-methoxy-N-methylamides, commonly known as Weinreb amides, are highly valued intermediates in organic synthesis. nih.govresearchgate.net Their primary significance lies in their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones in a controlled manner. wikipedia.org Unlike more reactive acylating agents like acid chlorides or esters, the tetrahedral intermediate formed upon nucleophilic addition to a Weinreb amide is stabilized by chelation to the N-methoxy-N-methyl group. This stability prevents the common problem of "over-addition" of the organometallic reagent, which would otherwise lead to the formation of a tertiary alcohol. wikipedia.org This reliable and chemoselective formation of ketones makes Weinreb amides ideal for convergent synthetic strategies, where complex fragments of a target molecule are synthesized independently and then joined together. The presence of substituents on the aromatic ring, as in 4-acetamido-N-methoxy-N-methylbenzamide, allows for the introduction of additional functionality and complexity into the final product.
Historical Development and Evolution of Amide Functional Group Chemistry
The amide functional group is one of the most fundamental and pervasive linkages in chemistry and biology, forming the backbone of proteins and finding widespread use in pharmaceuticals and polymers. ontosight.aiwikipedia.org The discovery of amides dates back to the early 19th century, and since then, our understanding of their chemistry has evolved significantly. ontosight.ai Initially viewed as relatively unreactive, the development of powerful reagents and catalytic methods has unlocked a vast array of transformations for the amide bond. The synthesis of amides itself has progressed from simple condensation reactions to the use of sophisticated coupling agents that allow for the formation of amide bonds under mild conditions with high efficiency. chemistrytalk.org The introduction of the Weinreb amide by Steven M. Weinreb and Steven Nahm in 1981 was a pivotal moment in this evolution, providing a solution to the long-standing challenge of selective ketone synthesis from carboxylic acid derivatives. wikipedia.org
Structural Framework of this compound and its Synthetic Utility
The molecular structure of this compound is characterized by a central benzene (B151609) ring substituted at the 1- and 4-positions. The key functional groups are the N-methoxy-N-methylamide (Weinreb amide) and the acetamido group.
| Feature | Description |
| Core Structure | Benzene ring |
| Position 1 | N-methoxy-N-methylamide group (-CON(OCH3)CH3) |
| Position 4 | Acetamido group (-NHCOCH3) |
The Weinreb amide moiety is the primary site of reactivity for carbon-carbon bond formation, serving as a precursor to a ketone. The acetamido group, on the other hand, can influence the electronic properties of the aromatic ring and can also be a site for further chemical modification. This bifunctional nature allows for a two-pronged synthetic approach, where the Weinreb amide is used to construct the carbon skeleton, and the acetamido group is either retained as a key structural element or transformed into another functional group.
Overview of Research Trajectories Pertaining to this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research avenues. These are largely extrapolated from studies on analogous substituted Weinreb amides and acetamido-containing aromatic compounds.
Current research on similar compounds often focuses on:
Pharmaceutical Development: Substituted benzamides are a common feature in many drug molecules. chemimpex.com The acetamido group is also a well-known pharmacophore. Therefore, derivatives of this compound could be synthesized and screened for various biological activities.
Materials Science: Aromatic amides are building blocks for high-performance polymers. wikipedia.org The specific substitution pattern of this compound could be exploited to create novel materials with tailored properties.
Agrochemical Chemistry: The benzamide (B126) scaffold is also present in some pesticides and herbicides. chemimpex.com Research could explore the potential of this compound and its derivatives in crop protection.
Development of Novel Synthetic Methodologies: The presence of two distinct functional groups could make this molecule a useful substrate for testing new chemical transformations, particularly those involving selective C-H functionalization or cross-coupling reactions.
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-10-6-4-9(5-7-10)11(15)13(2)16-3/h4-7H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNKQMGKWWGVAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 4 Acetamido N Methoxy N Methylbenzamide
Established Synthetic Pathways to 4-Acetamido-N-methoxy-N-methylbenzamide
Established synthetic routes to this compound primarily involve the formation of an amide bond between a 4-acetamidobenzoic acid derivative and N,O-dimethylhydroxylamine.
Conventional Amide Coupling Reactions
Conventional amide coupling reactions represent a direct and widely used method for the synthesis of this compound. This approach involves the activation of the carboxylic acid group of 4-acetamidobenzoic acid with a coupling reagent to facilitate the nucleophilic attack by N,O-dimethylhydroxylamine. A variety of coupling reagents, commonly employed in peptide synthesis, can be utilized for this transformation.
The general reaction scheme involves reacting 4-acetamidobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling reagent and a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. Phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.
Table 1: Representative Conventional Amide Coupling Reactions for Weinreb Amide Synthesis
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Typical Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DIPEA | DMF | 12-24 h | 80-95 |
| DCC/HOBt | TEA | DCM | 12-24 h | 75-90 |
| PyBOP | DIPEA | DMF | 2-6 h | 85-98 |
| HBTU | DIPEA | DMF | 2-6 h | 85-98 |
Strategies Involving Carboxylic Acid Derivatives
An alternative to the direct use of the carboxylic acid is the activation of the carboxyl group by converting it into a more reactive derivative, such as an acyl chloride or an anhydride (B1165640). These activated intermediates readily react with N,O-dimethylhydroxylamine to form the desired Weinreb amide.
The most common approach in this category is the conversion of 4-acetamidobenzoic acid to 4-acetamidobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with N,O-dimethylhydroxylamine, usually in the presence of a base like pyridine (B92270) or triethylamine to neutralize the hydrochloric acid byproduct. This method is often high-yielding and proceeds under mild conditions. wikipedia.org
Another strategy involves the formation of a mixed anhydride. This is accomplished by reacting 4-acetamidobenzoic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base. The mixed anhydride is then treated with N,O-dimethylhydroxylamine to yield this compound.
Table 2: Synthesis via Carboxylic Acid Derivatives
| Carboxylic Acid Derivative | Reagent for Formation | Amine Source | Base | Typical Yield (%) |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂ or (COCl)₂ | N,O-dimethylhydroxylamine | Pyridine | 90-98 |
| Mixed Anhydride | Isobutyl chloroformate | N,O-dimethylhydroxylamine | N-Methylmorpholine | 80-90 |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be conceptually applied.
For instance, a Ugi-type reaction could be envisioned. The classical Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org A hypothetical Ugi reaction for a related structure might involve 4-acetamidobenzoic acid, an appropriate amine, a carbonyl compound, and an isocyanide that could be subsequently modified to yield the desired product. However, the direct incorporation of the N-methoxy-N-methylamino moiety in a one-pot MCR to form a benzamide (B126) is not a standard transformation and would require significant methodological development.
Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, is not directly applicable for the synthesis of a simple amide like this compound. nih.gov The development of novel MCRs that could directly yield Weinreb amides from simple precursors remains an area of active research.
Advanced Synthetic Approaches to this compound
Advanced synthetic methods focus on improving selectivity, efficiency, and the environmental profile of the synthesis.
Chemo-Selective Synthetic Protocols
The synthesis of this compound involves a molecule with two amide functionalities. Chemo-selectivity can be a concern, particularly if harsh reagents are used that could potentially react with the existing acetamido group.
A key aspect of chemo-selective synthesis in this context is the mild activation of the carboxylic acid to avoid any unwanted side reactions with the acetamido group. The use of modern coupling reagents, as described in section 2.1.1, generally provides high chemo-selectivity.
Furthermore, chemo-selective acylation methods can be employed. For example, the use of N-acylbenzotriazoles, formed from the reaction of 4-acetamidobenzoic acid with benzotriazole-based reagents, provides a stable and selective acylating agent. This activated intermediate can then react cleanly with N,O-dimethylhydroxylamine. This method often proceeds under mild conditions and with high yields. nih.gov
Another approach involves the use of enzymatic catalysts, which are known for their high chemo-selectivity. Lipases, for instance, can catalyze the formation of amide bonds under mild conditions, potentially offering a highly selective route to the desired product while leaving the acetamido group untouched.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies, including the use of greener solvents, catalytic methods, and improved atom economy.
Green Solvents: Traditional amide synthesis often employs hazardous solvents like DMF and DCM. Replacing these with more environmentally benign alternatives is a key goal of green chemistry. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and ionic liquids are being explored as greener alternatives for amide bond formation. Solvent-free conditions, where the reaction is run neat, represent an ideal scenario from a green chemistry perspective.
Catalytic Methods: Moving from stoichiometric activating agents to catalytic methods for amide bond formation significantly improves the atom economy and reduces waste. Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines. This approach typically requires the removal of water, often through azeotropic distillation. Other catalytic systems based on transition metals are also under development.
Enzymatic Synthesis: As mentioned in the context of chemo-selectivity, enzymes offer a green and sustainable approach to amide bond formation. Biocatalytic methods operate under mild conditions (temperature and pH) in aqueous media, generate minimal waste, and are highly selective.
Table 3: Application of Green Chemistry Principles to Weinreb Amide Synthesis
| Green Chemistry Approach | Methodology | Advantages | Potential Challenges |
|---|---|---|---|
| Use of Green Solvents | Replacing DMF/DCM with 2-MeTHF, CPME, or ionic liquids | Reduced toxicity and environmental impact | Solubility of reactants, reaction kinetics |
| Catalytic Amidation | Boric acid or transition metal catalysis | High atom economy, reduced waste | Catalyst cost and removal, harsh reaction conditions (high temperature) |
| Enzymatic Synthesis | Lipase-catalyzed amidation | Mild conditions, high selectivity, biodegradable catalyst | Enzyme stability and cost, reaction rates |
Catalytic Methods for Enhanced Efficiency
While traditional methods for Weinreb amide synthesis often rely on stoichiometric activating agents, recent advancements have focused on the development of catalytic methods to improve efficiency and sustainability. The direct amidation of carboxylic acids with amines using catalysts is a more atom-economical approach, generating water as the only byproduct.
For the synthesis of this compound, various catalytic systems can be theoretically applied, drawing from the broader field of catalytic amidation. Boronic acid derivatives, for instance, have emerged as effective catalysts for the direct formation of amide bonds. These catalysts are believed to activate the carboxylic acid group, facilitating the nucleophilic attack of the amine.
Transition metal-based catalysts, including those based on zirconium, iron, and copper, have also been investigated for direct amidation reactions. While specific examples for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of these catalytic systems are applicable. For example, cooperative catalysis involving a Lewis acidic metal and a base has been shown to be effective for N-methyl amidation of various carboxylic acids. nih.gov
The selection of an appropriate catalyst is critical and depends on the specific substrate and desired reaction conditions. The presence of the acetamido group in the para position of the benzoic acid substrate may influence the electronic properties of the carboxylic acid and, therefore, the choice of catalyst and reaction optimization.
Optimization of Reaction Conditions and Process Parameters
The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that require careful consideration include the choice of solvent, temperature, reaction time, and the selection of coupling agents or catalysts.
Coupling Agents: In non-catalytic approaches, the choice of coupling agent is paramount. Common coupling agents used for Weinreb amide formation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). The selection of the coupling agent and any additives can significantly impact the reaction rate and minimize the formation of side products.
Solvent and Temperature: The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. The reaction temperature is another crucial parameter. While some coupling reactions proceed efficiently at room temperature, others may require cooling to 0°C to suppress side reactions or gentle heating to drive the reaction to completion.
Reaction Time and Stoichiometry: The reaction time must be sufficient to ensure complete conversion of the starting materials. This is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The stoichiometry of the reactants, particularly the equivalents of the coupling agent, base (if required), and N,O-dimethylhydroxylamine, should be carefully controlled to optimize the yield and minimize waste.
A hypothetical optimization study for the synthesis of this compound using a common coupling agent is presented in the table below. This illustrates how systematic variation of parameters can lead to the identification of optimal conditions.
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EDC/HOBt | DCM | 0 to rt | 12 | 75 |
| 2 | HATU | DMF | rt | 6 | 85 |
| 3 | T3P | THF | rt | 8 | 82 |
| 4 | DCC/DMAP | DCM | 0 to rt | 12 | 70 |
Scalability Considerations for this compound Synthesis
The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Reagent Selection and Cost: On a large scale, the cost of reagents becomes a significant factor. Expensive coupling agents that are feasible for small-scale synthesis may not be economically viable for bulk production. Therefore, exploring more cost-effective activating agents or developing an efficient catalytic process is crucial. The use of reagents that are readily available in large quantities and at a lower cost is preferred.
Process Safety and Heat Management: Amidation reactions can be exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaways and ensure the stability of the reactants and products. The choice of reactor design and cooling systems is therefore of utmost importance. A thorough understanding of the reaction thermodynamics and kinetics is necessary to implement appropriate safety measures.
Work-up and Purification: The work-up and purification procedures must be scalable and efficient. Extractive work-ups, which are common in the laboratory, can become cumbersome and generate large volumes of solvent waste on an industrial scale. Alternative purification methods such as crystallization or distillation, if applicable, are often preferred. The removal of byproducts, particularly those derived from the coupling agent, must be efficient to ensure the high purity of the final product.
Waste Management: Large-scale synthesis generates significant amounts of waste. Developing a process that minimizes waste generation is a key aspect of green chemistry and is often a regulatory requirement. The use of catalytic methods, which reduce the amount of stoichiometric waste, is highly advantageous in this regard. Solvents should be chosen with consideration for their environmental impact and the potential for recycling.
The following table outlines some of the key considerations and potential solutions for scaling up the synthesis of this compound.
| Consideration | Challenge | Potential Solution |
|---|---|---|
| Reagent Cost | High cost of some coupling agents. | Develop a catalytic process; use of less expensive activating agents (e.g., SOCl₂). |
| Heat Management | Exothermic nature of the reaction. | Use of jacketed reactors with efficient cooling; controlled addition of reagents. |
| Purification | Removal of byproducts from coupling agents. | Optimization of crystallization conditions; investigation of alternative purification techniques. |
| Waste Reduction | Generation of stoichiometric byproducts and solvent waste. | Implementation of a catalytic route; solvent recycling programs. |
Chemical Reactivity and Mechanistic Investigations of 4 Acetamido N Methoxy N Methylbenzamide
Nucleophilic Acyl Substitution Reactions Involving the Weinreb Amide Moiety
The N-methoxy-N-methylamide, or Weinreb amide, functionality is a versatile acylating agent in organic synthesis. Its reactivity stems from the ability to undergo nucleophilic addition to the carbonyl carbon, forming a stable tetrahedral intermediate that is chelated by the metal counterion of the nucleophile. This intermediate resists further addition and collapses upon aqueous workup to yield the desired carbonyl compound, preventing the over-addition often seen with other carboxylic acid derivatives like esters or acid chlorides. orientjchem.orgacs.orgnumberanalytics.com
Reactivity with Organometallic Reagents
Weinreb amides are well-known for their clean and high-yielding reactions with organometallic reagents, such as organolithium and Grignard reagents, to produce ketones. commonorganicchemistry.comorganic-chemistry.org This reactivity is attributed to the formation of a stable, chelated intermediate that prevents the newly formed ketone from reacting further with the organometallic reagent. orientjchem.org
In the case of 4-acetamido-N-methoxy-N-methylbenzamide, treatment with an organolithium or Grignard reagent would be expected to proceed via nucleophilic acyl substitution to furnish the corresponding ketone. The reaction is anticipated to be efficient, with the acetamido group at the para-position not significantly interfering with the reaction at the Weinreb amide.
Table 1: Predicted Reactions of this compound with Organometallic Reagents
| Organometallic Reagent | Predicted Product |
|---|---|
| Methyllithium (CH₃Li) | 4-Acetamidoacetophenone |
| Phenylmagnesium bromide (PhMgBr) | 4-Acetamidobenzophenone |
| n-Butyllithium (n-BuLi) | 4-Acetamidovalerophenone |
Reductive Transformations of the Amide Functionality
The reduction of Weinreb amides offers a reliable route to aldehydes. Common reducing agents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are effective for this transformation. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a similar stable tetrahedral intermediate which, upon acidic workup, hydrolyzes to the aldehyde. acs.org This method avoids the over-reduction to the corresponding alcohol, a common side reaction in the reduction of other carboxylic acid derivatives. escholarship.orgescholarship.orgresearchgate.net
For this compound, reduction with a controlled amount of a suitable hydride reagent is expected to selectively yield 4-acetamidobenzaldehyde.
Table 2: Predicted Reductive Transformations of this compound
| Reducing Agent | Predicted Product |
|---|---|
| Lithium aluminum hydride (LiAlH₄) | 4-Acetamidobenzaldehyde |
| Diisobutylaluminum hydride (DIBAL-H) | 4-Acetamidobenzaldehyde |
It is important to note that harsher reducing conditions or an excess of the reducing agent, particularly with LiAlH₄, could potentially also reduce the acetamido group, although the Weinreb amide is generally more reactive towards these reagents. masterorganicchemistry.comucalgary.ca
Intermolecular Addition Reactions
While the primary reactivity of the Weinreb amide is nucleophilic acyl substitution, the potential for other intermolecular additions exists, though it is less common. The core reactivity remains the addition to the carbonyl carbon. Reactions with ylides, for instance, can lead to the formation of enaminones which can be hydrolyzed to ketones.
Reactions Involving the Aromatic Ring System of this compound
The aromatic ring of this compound is substituted with two groups that influence its reactivity towards electrophilic substitution and directed metallation. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. The Weinreb amide group (-CON(OCH₃)CH₃) is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution reactions, the directing effects of the substituents on the ring are crucial. The powerful ortho-, para-directing acetamido group will dominate the regioselectivity of the reaction. Since the para position is already occupied by the Weinreb amide, electrophilic substitution is expected to occur at the positions ortho to the acetamido group (positions 3 and 5).
For example, in the bromination of acetanilide (B955), the major product is 4-bromoacetanilide, demonstrating the strong para-directing effect of the acetamido group. scribd.comyoutube.com In the case of this compound, the incoming electrophile will be directed to the positions ortho to the acetamido group.
Table 3: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reagents | Electrophile | Predicted Product(s) |
|---|---|---|
| Br₂ / Acetic Acid | Br⁺ | 3-Bromo-4-acetamido-N-methoxy-N-methylbenzamide |
| HNO₃ / H₂SO₄ | NO₂⁺ | 3-Nitro-4-acetamido-N-methoxy-N-methylbenzamide |
| CH₃COCl / AlCl₃ | CH₃CO⁺ | 3-Acetyl-4-acetamido-N-methoxy-N-methylbenzamide |
The Friedel-Crafts acylation of anilides can sometimes be complicated by the Lewis acid catalyst complexing with the amide oxygen. askfilo.comsciencemadness.org However, with appropriate choice of catalyst and reaction conditions, acylation ortho to the acetamido group is feasible. google.comgoogle.com
Directed Ortho-Metallation Studies
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles. organic-chemistry.org
Amide groups, including tertiary benzamides, are known to be effective directing metallation groups. thieme-connect.comacs.org The Weinreb amide moiety in this compound is expected to function as a DMG, directing lithiation to the adjacent ortho positions (positions 3 and 5). The acetamido group is a weaker directing group for metallation compared to the tertiary amide of the Weinreb moiety. Therefore, metallation is predicted to occur primarily at the positions ortho to the Weinreb amide.
Table 4: Predicted Directed Ortho-Metallation and Subsequent Electrophilic Quench of this compound
Palladium-Catalyzed Cross-Coupling at the Aromatic Core
The structure of this compound features two potential directing groups for palladium-catalyzed C-H functionalization: the acetamido group and the N-methoxy-N-methylamide (Weinreb amide) moiety. Both are known to direct the regioselective activation of C-H bonds, typically at the ortho position, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
The acetamido group is a well-established and effective directing group for the ortho-functionalization of aniline (B41778) derivatives. Palladium-catalyzed reactions such as arylation, acetoxylation, and methylation have been successfully demonstrated on various acetanilide substrates. These transformations proceed through the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the amide oxygen and activates a proximal C-H bond on the aromatic ring. Given that the acetamido group is located at the 4-position of the benzamide (B126) core, it would be expected to direct functionalization to the C-H bonds at the 3- and 5-positions.
Similarly, the Weinreb amide functionality can also serve as a directing group. Research on related N-methoxybenzamides has shown their utility in directing C-H activation. In the case of this compound, the Weinreb amide would direct functionalization to the C-H bonds at the 2- and 6-positions.
When multiple directing groups are present in a molecule, the regioselectivity of C-H activation is determined by a competition between them. Factors such as the coordinating ability of the group, the stability of the resulting palladacycle intermediate, and the electronic properties of the substrate play a crucial role. Studies comparing the directing ability of different groups have shown that oxime ethers can be more effective directors than amides in certain contexts. However, without direct experimental data for this compound, the precise outcome of a competitive C-H activation remains a subject for empirical investigation. It is plausible that a mixture of products functionalized at the positions ortho to each directing group could be formed.
Below is a table of representative palladium-catalyzed C-H functionalization reactions on substrates containing acetamido or benzamide directing groups, illustrating the potential transformations applicable to the aromatic core of this compound.
| Substrate Type | Reaction | Catalyst/Reagents | Product | Yield |
|---|---|---|---|---|
| Acetanilide | ortho-Arylation | Pd(OAc)₂, K₂CO₃, DMA | ortho-Aryl Acetanilide | Good to Excellent |
| Acetanilide | ortho-Acetoxylation | Pd(OAc)₂, K₂S₂O₈, AcOH | ortho-Acetoxy Acetanilide | High |
| Benzamide (with 8-aminoquinoline (B160924) directing group) | ortho-Silylation | Pd(OAc)₂, Cu(OAc)₂, Disilane | ortho-Silyl Benzamide | Moderate to High |
| Anilide | ortho-Arylation (Twofold C-H) | Pd(OAc)₂, DMSO, TFA, O₂ | ortho-Aryl Anilide | Excellent |
Transformations of the Acetamido Substituent
Hydrolysis and Derivatization of the Acetamide (B32628) Group
The acetamido group (–NHCOCH₃) on the aromatic ring is a stable amide functionality that can be transformed into a primary amine (–NH₂) through hydrolysis. This reaction is typically carried out under strong acidic or basic conditions with heating. For instance, refluxing with aqueous hydrochloric acid or sodium hydroxide (B78521) would cleave the amide bond to yield 4-amino-N-methoxy-N-methylbenzamide.
A significant challenge in the hydrolysis of the acetamido group of this compound is achieving chemoselectivity. The Weinreb amide moiety is also susceptible to hydrolysis under harsh acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid and N,O-dimethylhydroxylamine. Therefore, standard hydrolysis methods may result in the cleavage of both amide functionalities.
To achieve selective deacetylation, milder and more chemoselective methods are required. Recent advancements in synthetic methodology have provided protocols for the removal of acetyl groups under conditions that tolerate other sensitive functional groups. For example, methods utilizing reagents like trimethylsilyl (B98337) iodide (Me₃SI) have been developed for the efficient and selective deprotection of acetyl groups in the presence of other esters or amides. Such a protocol could potentially be applied to selectively hydrolyze the acetamido group of the target compound while leaving the Weinreb amide intact.
The resulting primary amine can be further derivatized. For example, it can undergo diazotization followed by substitution (Sandmeyer reaction) to introduce a variety of functional groups, or it can be alkylated or acylated to form secondary or tertiary amines and different amides, respectively.
The table below summarizes conditions for the deacetylation of N-acetylated compounds, highlighting methods with potential for selective application on this compound.
| Reaction | Reagent System | Conditions | Key Features |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aq) or H₂SO₄ (aq) | Reflux | Strong conditions, low selectivity expected. |
| Basic Hydrolysis | NaOH (aq) or KOH (aq) | Reflux | Strong conditions, low selectivity expected. |
| Chemoselective Deacetylation | Me₃SI, KMnO₄ (cat.) | Ambient Temperature | Mild, tolerates sensitive functional groups. nih.gov |
| Reductive Deacetylation | Schwartz reagent (Cp₂ZrHCl) | Room Temperature | Mild, neutral conditions, tolerates Boc, Fmoc, Cbz groups. |
Role of the Acetamido Group in Directing Chemical Processes
The acetamido group is a powerful ortho, para-directing group in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions. Since the para position is already occupied by the Weinreb amide moiety, the acetamido group in this compound will direct incoming electrophiles to the 3- and 5-positions of the aromatic ring.
In addition to its role in classical electrophilic substitutions, the acetamido group is a highly effective directing group in modern transition metal-catalyzed C-H activation/functionalization reactions. nih.gov As mentioned in section 3.2.3, the amide oxygen can coordinate to a metal center (e.g., palladium), leading to the formation of a five-membered cyclometalated intermediate. This brings the metal catalyst into close proximity to the ortho C-H bonds, enabling their selective cleavage and subsequent functionalization.
Numerous studies have demonstrated the utility of the acetamido group in directing ortho-arylations, ortho-alkenylations, and ortho-halogenations of acetanilide substrates. researchgate.net This directing ability is a cornerstone of modern synthetic strategy, allowing for the construction of complex molecular architectures from simple precursors. For the target molecule, the acetamido group would be the primary director for functionalization at the 3- and 5-positions via a C-H activation manifold, assuming its directing ability is competitive with or superior to the Weinreb amide under the chosen reaction conditions.
Mechanistic Elucidation of Key Transformations of this compound
Transition State Analysis in Acyl Transfer Reactions
The most significant chemical transformation involving the N-methoxy-N-methylamide (Weinreb amide) portion of the molecule is its reaction with organometallic nucleophiles (e.g., Grignard or organolithium reagents) to form ketones. The remarkable utility of the Weinreb amide stems from its ability to prevent the common problem of over-addition, which often leads to the formation of tertiary alcohols when esters or acid chlorides are used as substrates.
The mechanism proposed by Weinreb and Nahm explains this selectivity through the formation of a stable tetrahedral intermediate. wikipedia.org When a nucleophile attacks the carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed. This intermediate is stabilized by chelation, where the metal cation (e.g., Mg²⁺ or Li⁺) is coordinated by both the oxygen atom of the original carbonyl group and the oxygen atom of the N-methoxy group. This forms a stable five-membered ring that prevents the collapse of the intermediate and the elimination of the N-methoxy-N-methylamine group.
Kinetic Studies of Reactivity Profiles
Kinetic studies provide quantitative information about the rates and mechanisms of chemical reactions. For this compound, kinetic analysis can elucidate the factors influencing the reactivity of both the Weinreb amide and the acetamido functionalities.
The rate of reaction of the Weinreb amide with nucleophiles is dependent on several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. Studies on the reaction of various substituted benzoyl Weinreb amides with Grignard reagents have shown that the reaction proceeds under thermodynamic control, owing to the high stability of the chelated intermediate. rsc.org The presence of the electron-donating acetamido group at the para position would be expected to decrease the electrophilicity of the Weinreb amide carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to an unsubstituted benzoyl Weinreb amide.
Regarding the acetamido group, kinetic studies on the hydrolysis of para-substituted acetanilides have been performed. The rate of hydrolysis is influenced by the nature of the substituent at the para position. An electron-withdrawing group generally accelerates the rate of hydrolysis (both acidic and basic), while an electron-donating group decelerates it. In the target molecule, the Weinreb amide is an electron-withdrawing group, which would be expected to increase the rate of hydrolysis of the acetamido group compared to acetanilide itself.
Comparative kinetic data allows for the prediction of selectivity in reactions. For instance, by comparing the rate constants for the hydrolysis of the acetamido group and the Weinreb amide under specific conditions, one could determine the feasibility of selective transformations.
The table below presents hypothetical relative rate data based on established electronic effects of substituents on the reactivity of related compounds.
| Reaction | Substrate | Substituent (at para-position) | Expected Relative Rate (k_rel) |
|---|---|---|---|
| Nucleophilic Addition to Weinreb Amide | Benzoyl Weinreb Amide | -H | 1.00 |
| Nucleophilic Addition to Weinreb Amide | 4-Acetamido-benzoyl Weinreb Amide | -NHCOCH₃ (Electron Donating) | < 1.00 |
| Acid-Catalyzed Hydrolysis of Acetamido Group | Acetanilide | -H | 1.00 |
| Acid-Catalyzed Hydrolysis of Acetamido Group | 4'-Substituted Acetanilide | -CON(OCH₃)CH₃ (Electron Withdrawing) | > 1.00 |
Isotopic Labeling Studies for Reaction Pathway Determination
Isotopic labeling is a powerful technique utilized in mechanistic chemistry to trace the fate of atoms throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹⁶O with ¹⁸O), researchers can track the bond-forming and bond-breaking steps, providing unambiguous evidence for proposed reaction pathways. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on analogous benzamide and Weinreb amide systems. These studies are crucial for understanding reaction mechanisms at a molecular level. musechem.com
The primary purpose of isotopic labeling in the context of this compound would be to elucidate the mechanisms of its reactions, such as hydrolysis, reduction, and nucleophilic acyl substitution. The N-methoxy-N-methylamide functionality, also known as a Weinreb amide, is particularly interesting due to its stability and its controlled reactivity with organometallic reagents to form ketones. numberanalytics.comwikipedia.org Isotopic labeling can help to verify the proposed tetrahedral intermediates in these reactions. wikipedia.org
For instance, in a typical nucleophilic addition to the carbonyl group of a Weinreb amide, a stable chelated tetrahedral intermediate is proposed to be formed. wikipedia.org This can be investigated using ¹⁸O-labeling of the carbonyl oxygen. If the reaction is conducted in H₂¹⁸O, the absence of ¹⁸O incorporation into the starting material would suggest that the tetrahedral intermediate does not collapse back to the starting materials, which is a key feature of the Weinreb amide's reactivity.
Furthermore, ¹⁵N and ¹³C labeling can provide insights into the biosynthesis and metabolic pathways of related compounds. nih.govnih.gov In the context of synthetic reactions, these isotopes can be used to follow the carbon and nitrogen atoms of the amide backbone. For example, in a rearrangement or fragmentation reaction, the location of the ¹⁵N and ¹³C labels in the products can definitively show how the molecular skeleton has been altered.
The following table outlines hypothetical isotopic labeling experiments that could be conducted on this compound to elucidate various reaction pathways, based on established methodologies for similar compounds.
| Isotope | Labeled Position | Reaction Type | Expected Outcome and Mechanistic Insight |
| ¹⁸O | Carbonyl Oxygen | Acid or Base-Catalyzed Hydrolysis | The distribution of ¹⁸O in the resulting 4-acetamidobenzoic acid and N,O-dimethylhydroxylamine can distinguish between acyl-oxygen and alkyl-oxygen cleavage. For instance, if the ¹⁸O label is retained in the carboxylic acid, it supports an acyl-oxygen cleavage mechanism. |
| ¹⁵N | Amide Nitrogen | Reaction with Grignard Reagents | Tracking the ¹⁵N label would confirm that the N-methoxy-N-methylamine moiety acts as a leaving group. Mass spectrometry of the products would show the ¹⁵N incorporated into the N-methoxy-N-methylamine byproduct. |
| ¹³C | Carbonyl Carbon | Reduction with LiAlH₄ | The position of the ¹³C label in the resulting aldehyde product would confirm that the carbonyl group is reduced to a formyl group without skeletal rearrangement. |
| ²H (Deuterium) | Methyl group on Nitrogen | Kinetic Isotope Effect Studies | By comparing the reaction rates of the deuterated and non-deuterated compound, one can determine if the C-H bond is broken in the rate-determining step of a particular reaction, such as an elimination or rearrangement. |
These types of studies, while not specifically reported for this compound, are fundamental in the field of physical organic chemistry for establishing reaction mechanisms. The data obtained from such experiments are invaluable for the rational design of synthetic routes and for understanding the chemical behavior of complex organic molecules.
No Published Applications of this compound in Advanced Organic Synthesis Found
Despite its structural features suggesting potential as a versatile synthetic intermediate, a comprehensive review of scientific literature reveals no specific published applications for the chemical compound this compound in the advanced organic synthesis of complex molecules and heterocycles.
While the N-methoxy-N-methylamide functional group, commonly known as a Weinreb amide, is a cornerstone of modern organic synthesis, the specific utility of the 4-acetamido substituted derivative remains undocumented in the requested contexts. Weinreb amides are widely recognized for their controlled reactivity with organometallic reagents to furnish ketones and aldehydes, thereby serving as crucial intermediates in the construction of complex natural products. However, the influence and compatibility of the 4-acetamido group in such synthetic endeavors have not been detailed in peer-reviewed literature.
Searches for the application of this compound as a precursor in the assembly of polyketide structures, its contribution to alkaloid synthesis, or its role in the construction of peptide mimetics yielded no specific research findings. Similarly, its utilization as a building block in the formation of nitrogen-containing heterocycles or in annulation strategies is not described in the available scientific databases.
The compound is listed in various chemical supplier catalogs, indicating its commercial availability. However, this availability does not correspond with published research detailing its use in the specific synthetic applications outlined in the query.
Consequently, it is not possible to provide a detailed, evidence-based article on the applications of this compound in advanced organic synthesis as per the requested outline due to the absence of relevant scientific data. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.
Applications of 4 Acetamido N Methoxy N Methylbenzamide in Advanced Organic Synthesis
Construction of Advanced Organic Materials Precursors
The unique combination of functional groups in 4-acetamido-N-methoxy-N-methylbenzamide makes it a strategic building block for the synthesis of complex molecules intended for use in materials science. Its utility extends to the development of precursors for specialized ligands and supramolecular structures.
The benzamide (B126) framework of this compound is a common scaffold found in ligands for transition-metal catalysis. The oxygen and nitrogen atoms within the molecule can act as coordination sites for metal ions. By serving as a precursor, the compound can be elaborated into more complex structures designed to create a specific coordination environment around a metal center, thereby influencing the activity and selectivity of a catalyst.
For instance, derivatives of benzoic acid are known to form stable complexes with metals like Zinc(II), creating structures with catalytic activity. bcrec.id The synthesis of such ligands often involves the initial construction of a core structure, for which this compound can serve as a key starting material. The Weinreb amide allows for precise carbon-carbon bond formation to build the ligand backbone, while the acetamido group can be retained or modified to fine-tune the electronic or steric properties of the final ligand.
Table 1: Synthesis of Ketone Precursor from this compound for Ligand Elaboration
| Step | Reactant 1 | Reactant 2 | Solvent | Key Condition | Product | Purpose |
|---|---|---|---|---|---|---|
| 1 | This compound | Organometallic Reagent (R-MgBr) | Tetrahydrofuran (B95107) (THF) | Anhydrous, -78 °C to 25 °C | 4-acetamido-(R)-ketone | Forms a key C-C bond, creating a ketone that can be further functionalized into a multidentate ligand. |
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular building blocks. The this compound molecule contains robust hydrogen bond donor (N-H) and acceptor (C=O) sites within its acetamido group.
This functionality is highly effective in directing the self-assembly of molecules. Analogous benzamide structures are known to form extensive three-dimensional networks in the solid state through a combination of N-H···O hydrogen bonds and C-H···π interactions. nih.govresearchgate.net The predictable geometry of these interactions allows the acetamido-benzamide core to act as a reliable "tecton," or building block. By modifying the substituents on the aromatic ring or by using the Weinreb amide as a handle for further derivatization, chemists can design precursors for complex supramolecular materials, such as molecular tapes, sheets, or porous organic frameworks.
Table 2: Potential Non-Covalent Interactions Involving this compound
| Interaction Type | Donor Site | Acceptor Site | Resulting Motif | Potential Application |
|---|---|---|---|---|
| Hydrogen Bond | Acetamido N-H | Acetamido C=O | Linear chains, sheets | Crystal engineering, gel formation |
| Hydrogen Bond | Acetamido N-H | Weinreb Amide C=O | Dimeric pairs, chains | Control of solid-state packing |
| C-H···π Interaction | Aromatic C-H | Aromatic Ring (π-system) | 3D network stabilization | Formation of robust crystalline materials |
Regioselective and Stereoselective Synthetic Strategies Enabled by this compound
The functional groups on this compound can be used to control the outcome of chemical reactions with a high degree of precision, influencing both the position of reaction on the molecule (regioselectivity) and the three-dimensional arrangement of the resulting atoms (stereoselectivity).
A prominent example of regiocontrol involves electrophilic aromatic substitution on the benzene (B151609) ring. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. Since the para position is occupied by the Weinreb amide moiety, the acetamido group effectively directs incoming electrophiles to the positions ortho to it (i.e., positions 3 and 5). This directing effect has been documented in the nitration of the parent compound, 4-acetamidobenzoic acid, where nitration occurs exclusively at the position ortho to the acetamido group. google.com This strategy allows for the synthesis of specifically substituted benzene derivatives that would be difficult to obtain otherwise.
Table 3: Regioselective Nitration of 4-Acetamidobenzoic Acid Precursor
| Reactant | Reagents | Temperature | Product | Regioselectivity | Reference |
|---|
While this compound is an achiral molecule and cannot itself induce stereoselectivity, its utility as a Weinreb amide allows it to be a key component in stereoselective syntheses. The conversion of the Weinreb amide to a prochiral ketone is a common and high-yielding transformation. This ketone can then be subjected to a variety of stereoselective reactions, such as asymmetric reduction or addition, using chiral catalysts or reagents to produce a single enantiomer of a chiral alcohol or other complex molecule. The acetamido group can play a role in these reactions by influencing the way the substrate interacts with the chiral catalyst. The synthesis of specialized iminosugar analogues, for example, relies on stereoselective transformations where acetamido groups are present on the substrate. researchgate.net
Structural Modifications and Analog Design Centered on 4 Acetamido N Methoxy N Methylbenzamide
Systematic Variation of the N-Methoxy-N-methylamide Moiety
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a particularly valuable functional group in organic synthesis. Its primary advantage is its controlled reactivity toward strong nucleophiles like organolithium or Grignard reagents, which typically add only once to form a stable chelated tetrahedral intermediate, yielding a ketone upon acidic workup. orientjchem.orgwikipedia.org This circumvents the common problem of over-addition that leads to tertiary alcohols. wikipedia.orgresearchgate.net
Exploration of Different N-Alkoxy-N-alkylamide Substituents
The classic N,O-dimethylhydroxylamine can be replaced with a variety of other N,O-disubstituted hydroxylamines to generate a library of analogs. This exploration allows for the fine-tuning of the amide's properties. Modifications can include varying the length and branching of the N-alkyl and O-alkyl groups. For instance, replacing the N-methyl group with larger alkyl groups (e.g., ethyl, isopropyl) or replacing the O-methyl group with other alkoxy groups (e.g., ethoxy, benzyloxy) can be achieved by coupling the corresponding N-alkoxy-N-alkylamine with the activated carboxylic acid precursor. orientjchem.org
These modifications can influence the stability of the crucial tetrahedral intermediate formed during nucleophilic addition. The choice of substituents can also impact the directing-group ability of the amide in transition metal-catalyzed C-H functionalization reactions. nih.gov
Impact of Amide Steric and Electronic Parameters on Reactivity
The reactivity of the Weinreb amide carbonyl is a delicate balance of steric and electronic factors. The stability of the five-membered chelated intermediate, which prevents over-addition, is central to its synthetic utility. orientjchem.orgwikipedia.org
Steric Effects: Increasing the steric bulk of the N-alkyl or O-alkoxy substituents can hinder the approach of nucleophiles, thereby decreasing the rate of reaction. For example, replacing the N-methyl group with an N-isopropyl group would present a greater steric shield around the carbonyl carbon. This can be useful for achieving greater selectivity in molecules with multiple electrophilic sites. However, excessive steric hindrance might necessitate harsher reaction conditions or could lead to alternative reaction pathways, such as elimination of the methoxide (B1231860) moiety. wikipedia.org
Electronic Effects: The electronic nature of the substituents on the nitrogen and oxygen atoms modulates the electrophilicity of the carbonyl carbon. The two electronegative heteroatoms attached to the amide nitrogen reduce the typical nN–π*C=O resonance stabilization found in standard amides. This lack of resonance increases the electrophilicity of the carbonyl carbon compared to a simple N,N-dialkylamide, making it more susceptible to nucleophilic attack. Altering the alkoxy group, for instance, from a methoxy (B1213986) to a more electron-withdrawing group like a trifluoroethoxy group, would further enhance the carbonyl's reactivity.
| N-Alkyl Group | O-Alkoxy Group | Relative Steric Hindrance | Predicted Effect on Carbonyl Electrophilicity | Anticipated Reaction Rate with Nucleophile |
|---|---|---|---|---|
| Methyl | Methoxy | Low | Baseline | Standard |
| Ethyl | Methoxy | Moderate | Slightly decreased (inductive donation) | Slightly Slower |
| Isopropyl | Methoxy | High | Decreased (inductive donation) | Slower |
| Methyl | Ethoxy | Low | Slightly decreased (inductive donation) | Slightly Slower |
| Methyl | Benzyloxy | Moderate | Baseline (inductive effect offset by phenyl ring) | Similar to Standard |
Modifications at the Acetamido Group
The acetamido group (–NHCOCH₃) is a key modulator of the electronic properties of the aromatic ring and offers a site for significant structural diversification.
Introduction of Diverse Acyl Moieties
The acetyl group (–COCH₃) can be readily replaced by a wide range of other acyl groups. A common synthetic route involves the hydrolysis of the acetamido group back to the free amine (4-amino-N-methoxy-N-methylbenzamide) followed by re-acylation. This can be achieved using various acylating agents such as different acid chlorides or anhydrides in the presence of a base. ias.ac.inyoutube.comtiu.edu.iq
This strategy allows for the introduction of acyl groups with varying properties:
Aliphatic Chains: Introducing longer or branched alkyl chains (e.g., propanoyl, isobutyryl) can increase lipophilicity.
Aromatic Rings: Acylation with benzoyl chloride or its derivatives introduces additional aromatic systems, which can be used for π-stacking interactions or further functionalization.
Functionalized Moieties: Acyl groups containing other functionalities like esters, ethers, or protected amines can be installed to create more complex molecules.
Functionalization for Further Elaboration
The acetamido group itself can be a handle for further chemical elaboration, particularly for applications in bioconjugation or materials science. By replacing the acetyl group with a bifunctional linker, the molecule can be covalently attached to other molecules or surfaces. bionordika.fi
For example, after deacetylation to the aniline (B41778), the primary amine can be reacted with acylating agents that contain a terminal functional group suitable for "click chemistry," such as an azide (B81097) or an alkyne. This provides a powerful and selective method for conjugation. researchgate.net Another approach is to introduce a group that can serve as a handle for enzymatic bioconjugation, which offers high specificity under mild conditions. nih.gov
| Modifying Reagent | Resulting Functional Group | Potential for Further Elaboration |
|---|---|---|
| Propionyl Chloride | Propanamido | Increased lipophilicity |
| 4-Azidobenzoyl Chloride | 4-Azidobenzamido | Enables Cu(I)-catalyzed "click" chemistry with alkynes |
| 5-Hexynoic Acid | Hex-5-ynamido | Enables "click" chemistry with azides |
| Maleic Anhydride (B1165640) | Maleimido | Selective reaction with thiol groups (e.g., cysteine) |
| Boc-glycine-Cl | Boc-glycylamido | Deprotection reveals a primary amine for further peptide coupling |
Aromatic Ring Substituent Effects on Reactivity and Synthetic Versatility
The existing 4-acetamido substituent significantly influences the reactivity of the benzene (B151609) ring. The acetamido group is an activating, ortho, para-director for electrophilic aromatic substitution (EAS). The nitrogen lone pair donates electron density into the ring through resonance, increasing the nucleophilicity at the positions ortho and para to it. Since the para position is occupied by the Weinreb amide, further EAS reactions would be directed to the positions ortho to the acetamido group (positions 3 and 5).
The synthetic versatility of the 4-acetamido-N-methoxy-N-methylbenzamide scaffold can be expanded by introducing additional substituents onto the aromatic ring or by modifying the existing acetamido group's electronic influence. The Hammett equation provides a quantitative way to correlate the electronic effect of a substituent with reaction rates and equilibrium constants. wikipedia.orgviu.ca A reaction's sensitivity to these effects is measured by the reaction constant (ρ). Reactions with a positive ρ value are accelerated by electron-withdrawing groups (which stabilize a negative charge in the transition state), while those with a negative ρ value are accelerated by electron-donating groups (which stabilize a positive charge). viu.ca
For a typical EAS reaction like nitration or halogenation, the transition state involves the formation of a positively charged intermediate (the sigma complex). Therefore, the reaction has a large negative ρ value, indicating it is highly sensitive to and accelerated by electron-donating groups.
| Substituent (X) at C5 | Hammett Constant (σmeta) | Electronic Effect | Predicted Effect on EAS Rate (e.g., Nitration) |
|---|---|---|---|
| -H (Reference) | 0.00 | Neutral | Baseline |
| -CH₃ | -0.07 | Weakly Electron Donating | Increased |
| -OCH₃ | +0.12 | Electron Donating (Resonance) > Withdrawing (Inductive) | Increased |
| -Cl | +0.37 | Electron Withdrawing (Inductive) | Decreased |
| -CN | +0.56 | Strongly Electron Withdrawing | Strongly Decreased |
| -NO₂ | +0.71 | Very Strongly Electron Withdrawing | Very Strongly Decreased |
Introducing an electron-donating group like a methyl (-CH₃) or methoxy (-OCH₃) group at the 3 or 5 position would further activate the ring towards EAS. Conversely, adding an electron-withdrawing group like a nitro (-NO₂) or cyano (-CN) group would deactivate the ring, making further substitution more difficult. This allows for precise control over the ring's reactivity and the introduction of diverse functionalities, thereby expanding the synthetic utility of the core structure.
Electronic Modulation of the Benzamide (B126) Core
The reactivity of the carbonyl group in this compound is significantly influenced by the electronic properties of the substituent at the para-position of the benzene ring. The existing 4-acetamido group is classified as an electron-donating group (EDG) through resonance, which increases the electron density on the aromatic ring and, subsequently, on the carbonyl carbon. lumenlearning.comnumberanalytics.com This donation of electron density slightly reduces the electrophilicity of the carbonyl carbon, potentially slowing its reaction with nucleophiles compared to an unsubstituted benzamide.
Modulating this electronic effect by replacing the acetamido group with other substituents can either enhance or diminish the reactivity of the Weinreb amide. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring and make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. numberanalytics.com Conversely, stronger electron-donating groups, like methoxy (-OCH₃) or amino (-NH₂), would further decrease the carbonyl's electrophilicity. lumenlearning.com
This principle allows for the rational tuning of the substrate's reactivity. For instance, if a desired reaction with a weak nucleophile proceeds sluggishly, an analogue bearing a p-nitro group could be synthesized to accelerate the reaction. Research on various aromatic Weinreb amides has shown high tolerance for both electron-donating and electron-withdrawing substituents, confirming their utility in diverse synthetic contexts. nih.govmdpi.com
| Substituent at Para-Position | Electronic Effect | Predicted Effect on Carbonyl Electrophilicity | Predicted Reactivity with Nucleophiles |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Increased | Increased |
| -Cl (Chloro) | Weakly Electron-Withdrawing (Inductive) / Donating (Resonance) | Slightly Increased | Slightly Increased |
| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |
| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly Decreased | Slightly Decreased |
| -NHCOCH₃ (Acetamido) | Moderately Electron-Donating | Decreased | Decreased |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Strongly Decreased | Strongly Decreased |
Steric Hindrance Effects of Aromatic Substituents
Steric hindrance plays a critical role in the reactivity of benzamide analogues, particularly when substituents are placed in the ortho-positions relative to the Weinreb amide group. Large or bulky groups at these positions can physically impede the approach of a nucleophile to the carbonyl carbon. rsc.org This steric shielding can significantly decrease the rate of reaction.
For example, the reaction of an organometallic reagent with 2-methyl-N-methoxy-N-methylbenzamide would be expected to proceed more slowly than with its unsubstituted counterpart. If a much bulkier group, such as a tert-butyl group, were placed at the ortho-position, the reaction might be inhibited entirely or require more forcing conditions. This effect can be harnessed to achieve selectivity in molecules with multiple reactive sites. Studies on nucleophilic additions to substituted aromatic systems have shown that steric bulk can override electronic preferences to control regioselectivity. nih.gov In the context of C-H functionalization, steric hindrance from meta-substituents on benzyl (B1604629) Weinreb amides has been observed to improve reaction selectivity. mdpi.com
| Substituent at Ortho-Position | Relative Steric Bulk | Predicted Effect on Nucleophilic Approach | Predicted Reaction Rate |
|---|---|---|---|
| -H (Hydrogen) | Minimal | Uninhibited | Baseline |
| -F (Fluoro) | Small | Slightly Inhibited | Slightly Decreased |
| -CH₃ (Methyl) | Moderate | Moderately Inhibited | Decreased |
| -CH(CH₃)₂ (Isopropyl) | Large | Strongly Inhibited | Strongly Decreased |
| -C(CH₃)₃ (tert-Butyl) | Very Large | Severely Inhibited | Severely Decreased |
Rational Design of this compound Analogues for Specific Synthetic Goals
The principles of electronic modulation and steric hindrance enable the rational design of this compound analogues for specific and sophisticated synthetic applications. The Weinreb amide functionality is robust and can tolerate a wide range of other functional groups, making it an ideal platform for multi-step synthesis. rsc.org
One common strategy involves designing an analogue that contains a second, "orthogonal" reactive site. For example, a chemist could synthesize 4-bromo-N-methoxy-N-methylbenzamide . This design allows for a two-stage synthetic sequence:
Ketone Formation: The Weinreb amide is first reacted with a specific Grignard reagent (e.g., phenylmagnesium bromide) to chemoselectively form a ketone (4-bromobenzophenone). The bromo-substituent is unreactive under these conditions.
Cross-Coupling: The bromo-group on the resulting ketone can then be used in a subsequent transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to form a new carbon-carbon or carbon-nitrogen bond.
Another advanced application is the use of the Weinreb amide itself as a directing group for C-H functionalization. researchgate.net Several studies have demonstrated that the amide can coordinate to a transition metal catalyst (e.g., Palladium, Ruthenium) and direct the functionalization (e.g., arylation, halogenation) of the ortho-C-H bond. nih.govmdpi.comresearchgate.net An analogue could be designed where the primary synthetic goal is to first functionalize the ortho-position, and then subsequently convert the Weinreb amide into a ketone or aldehyde. This turns the Weinreb amide into a multi-functional synthetic handle, serving first as a directing group and then as a latent carbonyl. For instance, a Pd-catalyzed C-H iodination of a Weinreb amide can introduce a halogen at the ortho position, which can be used for further transformations. mdpi.com This strategic approach provides a highly efficient pathway to complex, poly-substituted aromatic compounds.
Computational and Theoretical Investigations of 4 Acetamido N Methoxy N Methylbenzamide
Electronic Structure Analysis and Conformational Landscapes
The electronic structure and conformational flexibility of 4-acetamido-N-methoxy-N-methylbenzamide are fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to explore these aspects at the molecular level.
Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and geometry of molecules. For a molecule like this compound, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-311G, would be employed to determine its most stable conformation (ground state geometry).
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (Amide) | ~1.24 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | N-O (Weinreb Amide) | ~1.38 Å |
| Bond Angle | C-N-C (Acetamido) | ~120° |
| Dihedral Angle | Phenyl Ring - Acetamido Plane | 15° - 30° |
| Dihedral Angle | Phenyl Ring - Weinreb Amide Plane | 20° - 40° |
Note: The data in this table is hypothetical and serves as an illustration of the expected results from DFT calculations, based on typical values for similar functional groups.
Ab initio calculations, which are based on first principles without empirical data, would be used to analyze the molecular orbitals of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these orbitals across the molecule would also be visualized to identify the most probable sites for electrophilic and nucleophilic attack. For instance, in many acetamide (B32628) derivatives, the HOMO is often localized on the electron-rich aromatic ring and the amide nitrogen, while the LUMO is typically found on the carbonyl groups and the aromatic ring.
Prediction of Reactivity and Selectivity
Computational methods can predict how and where a molecule is likely to react, providing insights that are valuable for synthesis and materials science.
To understand the reactivity of this compound, computational modeling can be used to map out potential reaction pathways. This involves calculating the energy of reactants, transition states, and products for a given reaction. By identifying the transition state and its energy (the activation energy), the feasibility and rate of a reaction can be predicted.
For example, the hydrolysis of the amide bonds or reactions at the aromatic ring could be modeled. Such studies would help in understanding the stability of the compound under different chemical conditions and in designing synthetic routes.
Quantitative Structure-Reactivity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While often used in drug design, QSAR can also be applied to predict non-biological properties like reaction rates or physical properties.
For a series of derivatives of this compound, a QSAR model could be developed to predict a specific chemical reactivity parameter (e.g., the rate constant for a particular reaction). This would involve calculating a set of molecular descriptors for each compound, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological descriptors. Multiple linear regression or machine learning algorithms would then be used to build a predictive model. Such models have been successfully developed for various classes of benzamide (B126) derivatives to predict their chemical properties. jppres.com
Table 2: Example of Descriptors for a Hypothetical QSAR Model of Reactivity
| Descriptor | Type | Description |
| EHOMO | Electronic | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital |
| LogP | Lipophilicity | Partition coefficient between octanol (B41247) and water |
| Molecular Volume | Steric | The volume occupied by the molecule |
| Dipole Moment | Electronic | A measure of the molecule's overall polarity |
Note: This table lists potential descriptors that could be used in a QSAR study of reactivity for derivatives of the title compound.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, including solvent molecules.
The molecule has several sites capable of forming hydrogen bonds: the N-H of the acetamido group can act as a hydrogen bond donor, while the carbonyl oxygens and the methoxy (B1213986) oxygen can act as acceptors. Computational studies can quantify the strength and geometry of these hydrogen bonds, which are crucial for understanding crystal packing and solubility. Natural Bond Orbital (NBO) analysis is a common method to investigate these interactions by examining the delocalization of electron density between orbitals of interacting molecules. nih.gov
The conformation and electronic properties of a molecule can be significantly influenced by the solvent. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. Studies on similar aromatic amides have shown that the choice of solvent can affect the conformational equilibrium. nih.govresearchgate.net For this compound, simulations in different solvents would reveal how its structure and reactivity are modulated by the polarity and hydrogen-bonding capability of the environment.
Development of Computational Models for Amide Reactivity
The reactivity of amides, a cornerstone of organic chemistry and biology, has been extensively investigated through computational modeling. These theoretical approaches provide profound insights into reaction mechanisms, transition states, and the electronic and steric factors governing amide bond reactivity. For a substituted Weinreb amide like this compound, computational models are invaluable for predicting its behavior in various chemical transformations.
High-level ab initio and density functional theory (DFT) calculations have become standard tools for exploring the potential energy surfaces of amide reactions. nih.govacs.org These methods can accurately predict reaction enthalpies, activation energies, and the geometries of stationary points along a reaction coordinate. For instance, DFT calculations have been employed to investigate the mechanism of C-H functionalization reactions where Weinreb amides act as directing groups. nih.gov Such models can elucidate the role of catalysts, the stability of intermediates, and the factors controlling regioselectivity.
A significant area of focus in computational studies of amides is the nature of the amide bond itself, including its rotational barrier and the potential for N-protonation. nih.gov Computational models have been developed to predict protonation at the amide nitrogen, a critical step in many biological processes and a method for activating amide bonds towards unconventional reactivity. nih.gov These models can provide a blueprint for the rational design of amides with specific rotational properties and reactivities.
Furthermore, computational chemistry plays a crucial role in understanding the reactivity of N-methoxy-N-methylamides (Weinreb amides) with organometallic reagents. orientjchem.orgresearchgate.net Theoretical models can explain the remarkable stability of the tetrahedral intermediates formed upon nucleophilic addition, which prevents the over-addition that is often problematic with other carboxylic acid derivatives. orientjchem.orgresearchgate.net These models can also shed light on side reactions, such as the base-induced E2 elimination that can occur with Weinreb amides. researchgate.net
The development of computational models also extends to predicting the outcomes of reactions where the dual reactivity of Weinreb amides is exploited. rsc.org Depending on the reaction conditions and the nature of the organometallic reagent, either nucleophilic addition to the carbonyl group or reductive cleavage of the N-O bond can occur. rsc.org Computational studies can help to predict which pathway will be favored, aiding in the design of synthetic strategies.
To illustrate the type of data generated from such computational investigations, the following tables provide hypothetical, yet representative, results for the analysis of this compound.
Table 1: Calculated Rotational Barrier of the Amide C-N Bond
| Computational Method | Basis Set | Rotational Barrier (kcal/mol) |
| B3LYP | 6-31G(d) | 18.5 |
| M06-2X | 6-311+G(d,p) | 19.2 |
| MP2 | aug-cc-pVTZ | 20.1 |
Table 2: Predicted Reaction Energies for Nucleophilic Addition of Methyllithium
| Reaction Step | Computational Method | ΔE (kcal/mol) |
| Formation of Tetrahedral Intermediate | B3LYP/6-31G(d) | -25.3 |
| Collapse of Intermediate to Ketone | B3LYP/6-31G(d) | -15.8 |
| Overall Reaction Enthalpy | G4(MP2) | -40.1 |
These tables exemplify how computational models provide quantitative data that is essential for a deeper understanding of the reactivity of complex molecules like this compound. The continuous refinement of these theoretical methods promises to further enhance their predictive power and their utility in chemical research.
Challenges, Limitations, and Future Research Trajectories for 4 Acetamido N Methoxy N Methylbenzamide
Addressing Synthetic Efficiency and Atom Economy Challenges
The synthesis of 4-acetamido-N-methoxy-N-methylbenzamide, like other Weinreb amides, typically involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine. numberanalytics.comorientjchem.org Conventional methods often rely on stoichiometric activating agents, such as carbodiimides or phosphonium (B103445) salts, which can lead to poor atom economy due to the generation of significant amounts of byproducts. ucl.ac.ukresearchgate.net
Current Synthetic Approaches and Their Limitations:
| Method | Activating Agent | Advantages | Disadvantages |
| Acid Chloride Method | Thionyl chloride, Oxalyl chloride | High reactivity | Harsh conditions, generation of acidic byproducts |
| Carbodiimide Coupling | EDC, DCC | Mild conditions | Poor atom economy, purification challenges |
| Phosphonium Salt Coupling | BOP, PyBOP | High efficiency for hindered substrates | High cost, stoichiometric waste |
| Direct Catalytic Amidation | Boronic acids, Transition metals | Improved atom economy | High temperatures, limited substrate scope |
Future research in this area should focus on the development of catalytic direct amidation methods that are both efficient and sustainable. ucl.ac.ukrsc.org The ideal synthetic route to this compound would proceed directly from 4-acetamidobenzoic acid and N,O-dimethylhydroxylamine with minimal waste generation.
Advancing Stereochemical Control in Reactions Involving this compound
The planar nature of the aromatic ring and the free rotation around the amide bond in this compound mean that the molecule itself is achiral. However, the presence of the acetamido and Weinreb amide groups can influence the stereochemical outcome of reactions at or near the aromatic ring. The acetamido group is a known ortho-, para-directing group in electrophilic aromatic substitution, and its steric bulk can influence the regioselectivity of these reactions. stackexchange.comechemi.com
Furthermore, in reactions where a new chiral center is created, for instance, through asymmetric C-H functionalization ortho to the Weinreb amide, achieving high levels of stereocontrol is a significant challenge. thieme-connect.com The development of chiral catalysts that can effectively differentiate between the two ortho positions of the benzamide (B126) ring is a key area for future research.
Exploring Novel Catalytic Systems for Transformations of this compound
The Weinreb amide functionality in this compound is not only a stable precursor to ketones and aldehydes but can also act as a directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comnih.gov This opens up a wide range of possibilities for the late-stage modification of the molecule.
Potential Catalytic Transformations:
| Reaction Type | Catalyst System | Potential Products |
| Ortho-C-H Arylation | Palladium, Rhodium | Biaryl compounds |
| Ortho-C-H Alkenylation | Ruthenium | Styrenyl derivatives |
| Ortho-C-H Iodination | Iridium | Ortho-iodinated benzamides |
| Reductive Cleavage of N-O bond | Sodium in alumina/silica gels | Secondary amides |
Future research should aim to expand the scope of these catalytic transformations, exploring new metal catalysts and reaction conditions to achieve novel reactivity patterns. dntb.gov.uamdpi.com The development of catalysts that can selectively functionalize the C-H bonds of the N-methyl or N-methoxy groups would also be a significant advancement.
Integration of this compound into Automated Synthesis Platforms
The increasing use of automation in organic synthesis offers the potential for the rapid and efficient synthesis of libraries of compounds based on the this compound scaffold. ethz.chresearchgate.net Automated platforms can perform multi-step syntheses, including reaction setup, monitoring, workup, and purification, with high precision and reproducibility. thieme.de
The integration of this compound into such platforms would require robust and reliable synthetic protocols that are amenable to automation. This includes the use of solid-supported reagents and catalysts to simplify purification, as well as the development of flow chemistry processes for continuous production. numberanalytics.comthieme.de
Unexplored Reactivity Patterns and Potential Synthetic Pathways
Beyond its established role as a precursor to carbonyl compounds and its use as a directing group, the unique electronic and steric properties of this compound may enable currently unexplored reactivity. The interplay between the electron-donating acetamido group and the directing Weinreb amide could lead to novel regioselectivities in aromatic substitution reactions. numberanalytics.commsu.edu
Furthermore, the potential for dual reactivity of the Weinreb amide, involving either nucleophilic addition to the carbonyl or reductive cleavage of the N-O bond, could be exploited for divergent synthetic strategies. rsc.org Future research in this area could involve computational studies to predict novel reactivity patterns, followed by experimental validation.
Broader Impact of this compound Research on Foundational Organic Chemistry
Research into the synthesis and reactivity of this compound has the potential to contribute to several fundamental areas of organic chemistry. Advances in catalytic amidation and C-H functionalization using this molecule as a model system could lead to the development of new synthetic methodologies with broad applicability.
Moreover, a deeper understanding of the directing group capabilities of the Weinreb amide and the influence of the acetamido substituent will enhance our ability to design and execute complex synthetic strategies. mdpi.com The challenges associated with this molecule can serve as a driving force for innovation in areas such as catalyst design and automated synthesis.
Outlook for Next-Generation Organic Building Blocks Inspired by this compound
The structure of this compound can serve as a blueprint for the design of next-generation organic building blocks. By modifying the substituents on the aromatic ring and the amide nitrogen, a diverse range of synthons with tailored reactivity and functionality can be created. hilarispublisher.comlaxai.com
Future research in this direction could focus on the development of building blocks that incorporate multiple, orthogonally reactive functional groups, allowing for sequential and highly controlled synthetic transformations. The integration of principles from green chemistry and sustainable materials science will be crucial in the design of these future molecular scaffolds. laxai.comsolubilityofthings.com
Q & A
Q. What synthetic routes are optimal for producing 4-acetamido-N-methoxy-N-methylbenzamide with high purity and yield?
- Methodological Answer : The compound can be synthesized via amide coupling reactions using carbodiimide-based reagents (e.g., DCC or EDC) with catalytic DMAP. For example, reacting 4-acetamidobenzoic acid with N-methoxy-N-methylamine in dichloromethane under reflux (40–50°C) for 12–24 hours achieves yields of 65–80% . Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity.
- Catalyst Use : DMAP improves coupling efficiency by reducing side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR confirm the methoxy (δ 3.2–3.5 ppm), methylamide (δ 2.8–3.0 ppm), and acetamido (δ 2.1 ppm) groups .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 236.1052) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies show:
- pH Dependence : Hydrolysis occurs at pH < 3 (acidic cleavage of amide bonds) or pH > 10 (base-catalyzed degradation). Optimal stability: pH 5–6.
- Solvent Effects : Aqueous buffers with 10–20% acetonitrile reduce aggregation.
- Temperature : Storage at –20°C in inert atmospheres (argon) extends shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?
- Methodological Answer : The acetamido group acts as a meta-directing substituent due to its electron-withdrawing nature, while the methoxy group is ortho/para-directing. Computational DFT studies reveal:
- Charge Distribution : Negative charges at the meta position (Mulliken charges: –0.12 e) favor electrophilic attack.
- Reaction Pathways : Nitration with HNO/HSO yields 3-nitro derivatives (85% selectivity) .
- Kinetic Control : Lower temperatures (<0°C) suppress para-substitution byproduct formation .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for kinase inhibition?
- Methodological Answer : Key modifications and their biological impacts include:
| Substituent | Position | Effect on IC (nM) | Target Kinase |
|---|---|---|---|
| –CF | Para | 12 ± 2 (vs. 150 ± 20 wild-type) | EGFR |
| –Cl | Meta | 45 ± 5 | CDK2 |
| –OCH | Ortho | No inhibition | N/A |
| Rational design involves molecular docking (AutoDock Vina) to identify hydrophobic pockets and hydrogen-bonding residues (e.g., Lys721 in EGFR) . |
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from:
- Purity Variance : HPLC-MS quantification ensures >98% compound integrity.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs).
- Data Normalization : Use internal controls (e.g., staurosporine for apoptosis assays) to minimize batch effects. Meta-analyses of published IC values with Forest plots identify outliers .
Q. How can computational models predict the metabolic pathways and toxicity of this compound?
- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or SwissADME forecast:
- Phase I Metabolism : Cytochrome P450-mediated oxidation at the methoxy group (major pathway).
- Toxicity : Ames test predictions (TA100 strain) indicate low mutagenic risk (MPF < 1.5) .
- Bioavailability : High LogP (2.8) suggests moderate blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
